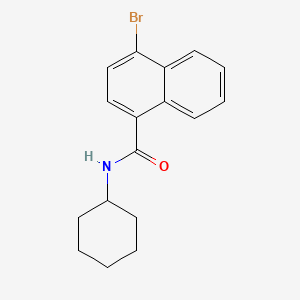

4-bromo-N-cyclohexylnaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

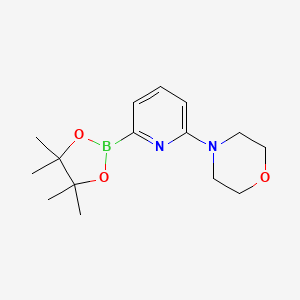

4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1373233-42-1 . It has a molecular weight of 332.24 and its IUPAC name is 4-bromo-N-cyclohexyl-1-naphthamide . The compound is used for scientific research and development .

Molecular Structure Analysis

The molecular formula of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is C17H18BrNO . The InChI code for the compound is 1S/C17H18BrNO/c18-16-11-10-15 (13-8-4-5-9-14 (13)16)17 (20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2, (H,19,20) .Physical And Chemical Properties Analysis

The molecular weight of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is 332.24 . The density of the compound is 1.4±0.1 g/cm3 . The boiling point is 499.5±28.0 °C at 760 mmHg .Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

A study by Goněc et al. (2017) explored the effects of various compounds, including 1-hydroxy-N-phenylnaphthalene-2-carboxamides with 4-bromo substitution, on photosynthetic electron transport (PET) in spinach chloroplasts. These compounds were found to be potent PET inhibitors, suggesting potential applications in the study of photosynthesis and possibly in the development of herbicides (Goněc et al., 2017).

Antimicrobial Properties

Another study by Goněc et al. (2016) demonstrated that certain N-alkoxyphenylhydroxynaphthalenecarboxamides exhibit antimycobacterial activity. While this specific study did not focus on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, it indicates a broader potential for naphthalenecarboxamide derivatives in antimicrobial research (Goněc et al., 2016).

Antimalarial Activity

Research conducted by Banerjee et al. (2011) on bromo-benzothiophene carboxamide derivatives, which share some structural similarities with 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, revealed potent inhibitory effects on Plasmodium falciparum. This suggests the potential for related compounds in antimalarial research (Banerjee et al., 2011).

Synthesis and Chemical Transformations

A synthesis-focused study by Bar and Martin (2021) on 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a compound structurally related to 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, sheds light on the complex synthetic pathways that can be employed to create such compounds. This research is critical in developing methodologies for synthesizing similar compounds for various applications (Bar & Martin, 2021).

Safety and Hazards

properties

IUPAC Name |

4-bromo-N-cyclohexylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUZKTPSXVELHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742964 |

Source

|

| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-42-1, 87700-83-2 |

Source

|

| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)